

Technical Guide: Mass Spectrometry Fragmentation of 2-(Azepan-1-yl)-N- methylethanamine

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Compound of Interest

Compound Name:	2-(Azepan-1-yl)-N-methylethanamine
CAS No.:	118808-13-2
Cat. No.:	B3218262

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Executive Summary

2-(Azepan-1-yl)-N-methylethanamine (C

H

N

, MW 156.27) is a diamine scaffold frequently encountered in medicinal chemistry as a side chain in GPCR ligands or as a metabolite of azepane-containing pharmaceuticals. Accurate identification of this moiety is critical to distinguish it from its 6-membered (piperidine) and 5-membered (pyrrolidine) congeners.

This guide provides a definitive fragmentation atlas for the molecule, establishing m/z 112 as the diagnostic ion for the azepane ring system, distinct from the m/z 98 and m/z 84 ions observed in homologous series.

Chemical Identity & Properties

Property	Detail
IUPAC Name	2-(Azepan-1-yl)-N-methylethanamine
Formula	C
	H
	N
Exact Mass	156.1626 Da
[M+H]	157.1705 Da
Key Structural Features	7-membered Azepane ring (tertiary amine); N-methyl ethyl chain (secondary amine)

Experimental Protocol: ESI-MS/MS

To reproduce the fragmentation data described below, the following "self-validating" protocol is recommended. This workflow ensures that in-source fragmentation is minimized while Collision-Induced Dissociation (CID) efficiency is maximized for structural elucidation.

Sample Preparation[1][2]

- Solvent: 50:50 Methanol:Water + 0.1% Formic Acid.
- Concentration: 1 µg/mL (infusion) or 100 ng/mL (LC-MS injection).
- Rationale: Formic acid ensures complete protonation of the diamine ([M+H] species), which is essential for predictable charge-directed fragmentation.

Mass Spectrometry Parameters (Triple Quadrupole/Q-TOF)

- Ionization: Electrospray Ionization (ESI) Positive Mode.[1]

- Capillary Voltage: 3.0 - 3.5 kV.
- Cone Voltage: 20 V (Keep low to prevent in-source loss of the methylamine tail).
- Collision Energy (CE): Ramp 15–35 eV.
 - Low CE (15 eV): Retains molecular ion [M+H]
 - Med CE (25 eV): Generates diagnostic fragment m/z 112.[\[2\]](#)[\[1\]](#)
 - High CE (35 eV): Generates secondary fragment m/z 44.

Fragmentation Mechanism & Pathway Analysis[\[4\]](#)

The fragmentation of **2-(Azepan-1-yl)-N-methylethanamine** under CID is driven by charge localization on the two nitrogen atoms. The proton affinity of the tertiary azepane nitrogen is slightly higher than the secondary chain nitrogen, but the mobility of the proton allows for two distinct alpha-cleavage pathways.

Pathway A: The Diagnostic Azepane Shift (m/z 112)

This is the primary discriminatory pathway.

- Protonation: Occurs on the Azepane nitrogen.
- Mechanism: Charge-site initiated inductive cleavage (or alpha-cleavage) of the exocyclic C-C bond (the ethyl linker).
- Product: The N-methyleneazepanium ion at m/z 112.11.
- Neutral Loss: N-methylethanamine radical/neutral (45 Da).

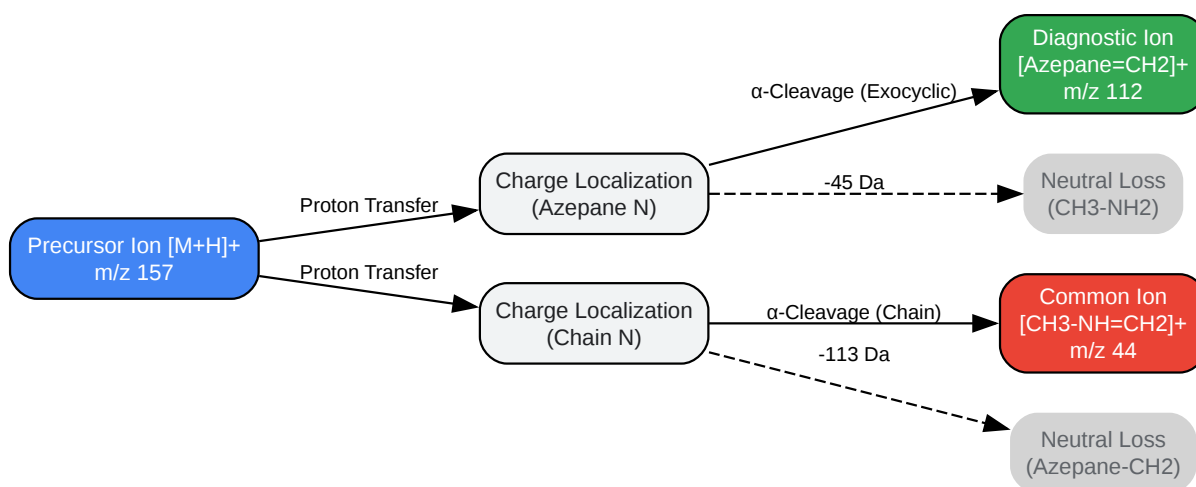
Pathway B: The Common Amine Tail (m/z 44)

This pathway identifies the side chain but is not unique to the ring size.

- Protonation: Occurs on the secondary amine (N-methyl group).

- Mechanism: Alpha-cleavage of the C-C bond adjacent to the secondary nitrogen.
- Product: The N-methyliminium ion at m/z 44.05.
- Neutral Loss: 1-ethylazepane neutral (113 Da).

Visualization of Signaling Pathways



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Figure 1: Dual alpha-cleavage pathways driven by proton mobility between the ring and chain nitrogens.

Comparative Analysis: Azepane vs. Alternatives

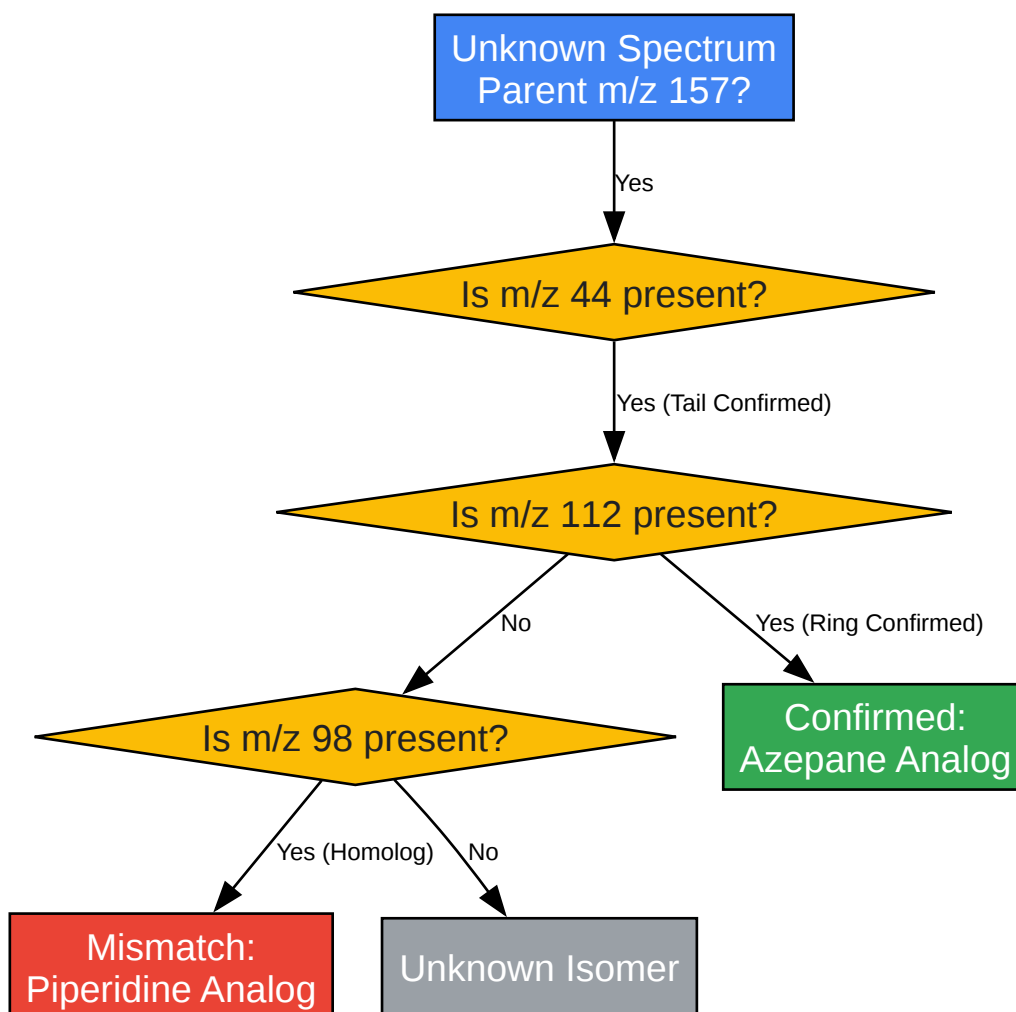
In drug development, this scaffold is often compared to Piperidine (6-membered) and Pyrrolidine (5-membered) analogs. While the m/z 44 ion remains constant across all three (confirming the N-methylethanamine tail), the ring-specific ion shifts by exactly 14 Da (one methylene group).

Diagnostic Ion Table[2]

Analog Class	Ring Size	Molecular Ion [M+H]	Diagnostic Ring Fragment	Common Tail Fragment
Azepane (Target)	7	157	m/z 112	m/z 44
Piperidine Analog	6	143	m/z 98	m/z 44
Pyrrolidine Analog	5	129	m/z 84	m/z 44

Differentiation Workflow

Use the following logic to confirm the presence of the azepane ring in an unknown sample:



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Figure 2: Decision tree for differentiating azepane derivatives from isobaric or homologous impurities.

References

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